Cas no 55709-17-6 ((3S)-3-methylpyrrolidin-2-one)
(3S)-3-methylpyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- (3S)-3-methyl-2-Pyrrolidinone
- (3S)-3-methylpyrrolidin-2-one
- EN300-2513545
- (S)-3-Methylpyrrolidin-2-one
- (s)-(-)-3-methyl-2-pyrrolidinone
- 55709-17-6
- CS-0046446
- D72754
- PS-19945
- 2-Pyrrolidinone, 3-methyl-, (3S)-
-
- MDL: MFCD19217994
- Inchi: 1S/C5H9NO/c1-4-2-3-6-5(4)7/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1
- InChI Key: AOCWQPKHSMJWPL-BYPYZUCNSA-N
- SMILES: O=C1[C@@H](C)CCN1
Computed Properties
- Exact Mass: 99.06847
- Monoisotopic Mass: 99.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 90.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.1
(3S)-3-methylpyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| eNovation Chemicals LLC | Y1007433-100mg |
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55709-17-6 | 97% | 100mg |
$390 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1007433-250MG |
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| eNovation Chemicals LLC | Y1007433-5G |
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| Chemenu | CM109965-1g |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3144-100MG |
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¥ 2,085.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3144-250MG |
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¥ 3,333.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3144-500MG |
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¥ 5,550.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3144-1G |
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55709-17-6 | 97% | 1g |
¥ 8,322.00 | 2023-04-13 |
(3S)-3-methylpyrrolidin-2-one Suppliers
(3S)-3-methylpyrrolidin-2-one Related Literature
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on (3S)-3-methylpyrrolidin-2-one
Introduction to (3S)-3-methylpyrrolidin-2-one (CAS No. 55709-17-6)
(3S)-3-methylpyrrolidin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 55709-17-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This chiral pyrrolidinone derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. The stereochemistry of this molecule, particularly the (3S) configuration, plays a crucial role in its biological activity and interaction with biological targets.
The compound belongs to the pyrrolidinone class of heterocyclic compounds, which are widely recognized for their versatility in medicinal chemistry. Pyrrolidinones serve as key scaffolds in the design of various therapeutic agents, including those targeting neurological disorders, inflammation, and infectious diseases. The presence of a methyl group at the 3-position and the specific stereochemistry at the 3-position contribute to the compound's distinct pharmacophoric features, making it a valuable building block for synthetic chemists.
Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how (3S)-3-methylpyrrolidin-2-one interacts with biological systems. These studies have revealed that the compound's three-dimensional structure influences its binding affinity and selectivity for specific enzymes and receptors. This knowledge is instrumental in optimizing drug candidates for improved efficacy and reduced side effects.
In the realm of drug discovery, the synthesis of enantiomerically pure compounds like (3S)-3-methylpyrrolidin-2-one is essential for achieving desired pharmacological outcomes. The development of efficient synthetic routes has been a focal point for researchers aiming to produce this compound on an industrial scale. Modern methodologies, including asymmetric catalysis and chiral auxiliary strategies, have enabled the scalable synthesis of high-purity enantiomers, facilitating further preclinical and clinical investigations.
Current research highlights indicate that derivatives of (3S)-3-methylpyrrolidin-2-one are being explored for their potential in treating various diseases. For instance, studies have demonstrated that certain analogs exhibit inhibitory activity against enzymes involved in metabolic pathways relevant to diabetes and obesity. Additionally, preliminary data suggest that modifications to the pyrrolidinone core can enhance binding interactions with targets implicated in neurodegenerative disorders such as Alzheimer's disease.
The structural flexibility of (3S)-3-methylpyrrolidin-2-one allows for extensive molecular diversification, enabling the creation of libraries of compounds for high-throughput screening. This approach has been successfully employed to identify novel bioactive molecules with therapeutic potential. The integration of machine learning algorithms into virtual screening processes has further accelerated the identification of promising candidates derived from this scaffold.
Industrial applications of this compound are also emerging, particularly in the development of agrochemicals where pyrrolidinone derivatives serve as intermediates for crop protection agents. The compound's stability under various environmental conditions makes it a suitable candidate for formulations designed to enhance agricultural productivity.
As our understanding of molecular interactions continues to evolve, so does the utility of (3S)-3-methylpyrrolidin-2-one in addressing complex biological challenges. Ongoing clinical trials and preclinical studies are expected to provide further insights into its therapeutic potential, reinforcing its significance in modern pharmaceutical research.
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